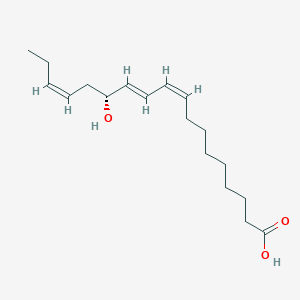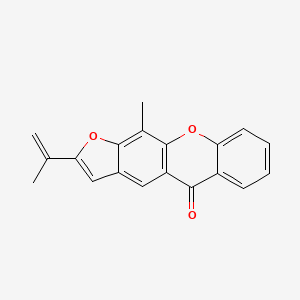![molecular formula C30H50N4O6S2 B14283704 [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid CAS No. 152221-11-9](/img/structure/B14283704.png)
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and sulfonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the phenylene and tetraazaicosane units. These units are then linked through a series of condensation reactions, followed by the introduction of sulfonic acid groups via sulfonation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as crystallization and chromatography, to remove any impurities and achieve the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds
Applications De Recherche Scientifique
[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of advanced materials, such as ion-exchange resins and catalysts.
Mécanisme D'action
The mechanism of action of [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the tetraazaicosane backbone provides structural rigidity, allowing the compound to fit into specific binding pockets and modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-4,8,13,17-Tetraazaicosane-1,20-diyldi(1-dodecanesulfonamide)
- N,N’-4,8,13,17-Tetraazaicosane-1,20-diyldi(1-dodecanesulfonamide)
Uniqueness
Compared to similar compounds, [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid stands out due to its unique combination of phenylene and tetraazaicosane units, as well as its multiple sulfonic acid groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
152221-11-9 |
|---|---|
Formule moléculaire |
C30H50N4O6S2 |
Poids moléculaire |
626.9 g/mol |
Nom IUPAC |
[4-[[3-[8-[3-[[4-(sulfomethyl)phenyl]methylamino]propylamino]octylamino]propylamino]methyl]phenyl]methanesulfonic acid |
InChI |
InChI=1S/C30H50N4O6S2/c35-41(36,37)25-29-13-9-27(10-14-29)23-33-21-7-19-31-17-5-3-1-2-4-6-18-32-20-8-22-34-24-28-11-15-30(16-12-28)26-42(38,39)40/h9-16,31-34H,1-8,17-26H2,(H,35,36,37)(H,38,39,40) |
Clé InChI |
BKBQCBKESPEJOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCCNCCCCCCCCNCCCNCC2=CC=C(C=C2)CS(=O)(=O)O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)





![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)


![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)

![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
